Colistin III -

Colistin III

Catalog Number: EVT-246341
CAS Number:
Molecular Formula:
Molecular Weight:
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Colistin is classified under the polymyxin class of antibiotics. It is produced by fermentation processes involving specific strains of Bacillus. The compound exists in two major forms: colistin A and colistin B, which differ slightly in their amino acid composition. Colistin III is often utilized in its prodrug form, colistin methanesulfonate, which is converted into active colistin in the body.

Synthesis Analysis

Methods of Synthesis

The synthesis of colistin involves several steps:

  1. Fermentation: The initial production occurs through the fermentation of Bacillus colistinus, where the bacteria produce colistin as a secondary metabolite.
  2. Purification: After fermentation, colistin can be purified using methods such as reverse-phase chromatography. This involves dissolving colistin in acetic acid and loading it onto a chromatography column to separate it from impurities and other metabolites .
  3. Conversion to Prodrug: Colistin methanesulfonate is synthesized by reacting colistin with methanesulfonic acid, enhancing its solubility and stability for pharmaceutical applications.

Technical Details

The purification process often employs high-performance liquid chromatography (HPLC) techniques to achieve high purity levels necessary for clinical use . The method ensures that both colistin A and B are adequately separated and quantified.

Molecular Structure Analysis

Structure

Colistin is a cyclic polypeptide composed of a heptapeptide backbone with a fatty acyl tail. The structure includes several amino acids, such as D-leucine and L-lysine, contributing to its amphipathic nature. This property allows it to interact effectively with bacterial membranes.

Data

  • Molecular Formula: C_56H_100N_16O_12S
  • Molecular Weight: Approximately 1200 Da
  • Structural Features: The molecule features a cyclic structure with multiple positive charges at physiological pH, which enhances its binding to negatively charged bacterial membranes.
Chemical Reactions Analysis

Reactions Involved

Colistin undergoes various chemical reactions, particularly during its conversion from colistin methanesulfonate to active colistin. This conversion typically involves hydrolysis:

Colistin Methanesulfonate+H2OColistin+Methanesulfonic Acid\text{Colistin Methanesulfonate}+\text{H}_2\text{O}\rightarrow \text{Colistin}+\text{Methanesulfonic Acid}

Technical Details

The hydrolysis reaction can be influenced by pH and temperature, affecting the stability and efficacy of the drug. Studies have shown that alkaline conditions accelerate degradation, while acidic conditions preserve activity .

Mechanism of Action

Process

Colistin exerts its antimicrobial effect primarily through disruption of the bacterial cell membrane. It binds to lipopolysaccharides on the outer membrane of Gram-negative bacteria, displacing calcium and magnesium ions that stabilize the membrane structure.

  1. Membrane Disruption: Colistin's amphipathic nature allows it to insert into the lipid bilayer.
  2. Cell Lysis: This insertion leads to increased permeability and eventual lysis of bacterial cells.

Data

Studies indicate that colistin's minimum inhibitory concentration (MIC) varies depending on the bacterial strain but generally falls within 1-4 mg/L for susceptible organisms .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Colistin is typically a white or off-white powder.
  • Solubility: Highly soluble in water due to its ionic nature in solution.

Chemical Properties

  • Stability: Colistin is sensitive to heat and alkaline conditions; optimal storage requires cool temperatures and neutral pH.
  • pH Sensitivity: Stability studies indicate that degradation increases significantly in alkaline environments (pH > 8) compared to neutral or acidic conditions .
Applications

Scientific Uses

Colistin has several important applications:

  1. Antibiotic Therapy: Used primarily for treating infections caused by multidrug-resistant Gram-negative bacteria such as Pseudomonas aeruginosa and Acinetobacter baumannii.
  2. Research Tool: Employed in microbiological studies to understand resistance mechanisms in bacteria.
  3. Pharmacokinetic Studies: Colistin's pharmacokinetics are often studied using advanced techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS) for accurate quantification in biological samples .
Historical Context and Resurgence of Colistin in Modern Therapeutics

Evolution of Colistin III as a Critical Polymyxin Derivative

Colistin (polymyxin E) was first isolated in 1947 by Koyama from Paenibacillus polymyxa subsp. colistinus, marking the discovery of a novel antibiotic class with potent Gram-negative activity [1] [9]. Structurally, colistin comprises a cyclic heptapeptide with a tripeptide side chain acylated by fatty acids, differentiating it from other polymyxins through specific amino acid arrangements. Colistin III (also termed colistin B) represents one of the primary bioactive components alongside colistin I (colistin A), characterized by a (+)–6-methyloctanoic acid at the fatty acid position [10]. The antibiotic gained initial FDA approval in 1959 due to its efficacy against Gram-negative pathogens like Pseudomonas aeruginosa and Acinetobacter baumannii [1] [4].

The mid-1970s witnessed colistin's near-abandonment following reports of nephrotoxicity and neurotoxicity, coupled with the introduction of safer alternatives like aminoglycosides and extended-spectrum β-lactams [1] [4]. This withdrawal created a therapeutic void that became critically apparent with the global emergence of carbapenem-resistant Enterobacteriaceae in the 1990s. As extensively drug-resistant (XDR) pathogens rendered modern antibiotics ineffective, colistin underwent a dramatic resurgence as a "last-resort" agent [1] [3] [4]. This revival was not due to reduced toxicity but rather the absence of viable alternatives for infections caused by Pseudomonas aeruginosa, Acinetobacter baumannii, and Klebsiella pneumoniae [4] [9].

Table 1: Key Milestones in Colistin Development

Time PeriodDevelopment PhaseSignificant Events
1947DiscoveryIsolation from Paenibacillus polymyxa subsp. colistinus
1959Clinical IntroductionFDA approval for Gram-negative infections
1970sDeclineToxicity concerns and newer antibiotics lead to reduced use
Mid-1990sResurgenceReintroduction for carbapenem-resistant infections
2016-PresentResistance CrisisGlobal emergence of plasmid-mediated mcr genes

Bibliometric Analysis of Colistin Research Trends (1945–2025)

Bibliometric analysis reveals distinct temporal patterns in colistin research, reflecting evolving clinical priorities. From 1973–2009, only 35 publications focused on colistin resistance, whereas the past decade (2010–2019) witnessed an exponential surge to 1,070 publications – a 30-fold increase (p<0.001) [7]. This acceleration mirrors the global spread of multidrug-resistant (MDR) Gram-negative pathogens and the critical repositioning of colistin in therapeutic protocols.

Six journals constitute the core publishing landscape for colistin resistance research, collectively contributing 35.83% of articles: Antimicrobial Agents and Chemotherapy, Journal of Antimicrobial Chemotherapy, International Journal of Antimicrobial Agents, Frontiers in Microbiology, Journal of Global Antimicrobial Resistance, and The Lancet Infectious Diseases [7]. The most cited publication (1,632 citations) remains Liu et al.'s landmark 2016 study identifying the plasmid-mediated resistance gene mcr-1 in China [7].

Keyword evolution highlights shifting research priorities: Early publications (1973–2009) emphasized species-specific resistance ("Acinetobacter baumannii", "Pseudomonas aeruginosa"), while post-2010 research shifted toward molecular mechanisms ("mcr-1", "Enterobacteriaceae") and global resistance epidemiology ("Escherichia coli", "Klebsiella pneumoniae") [7]. This transition reflects the discovery of transferable resistance in 2016, which fundamentally altered understanding of colistin resistance from solely chromosomal mutations to plasmid-mediated dissemination.

Table 2: Evolution of Colistin Research Focus (1973–2019)

EraDominant KeywordsPublication VolumeResearch Emphasis
1973-2009Acinetobacter baumannii, Pseudomonas aeruginosa35Species-specific resistance, toxicity
2010-2019mcr-1, Enterobacteriaceae, Escherichia coli, Klebsiella pneumoniae1,070Molecular mechanisms, global resistance spread
2020-2025Co-resistance, pharmacokinetics, combination therapy>300/yearTherapeutic optimization, resistance containment

Role in Addressing Multidrug-Resistant Gram-Negative Infections

Colistin's mechanism of action involves electrostatic interaction between its cationic diaminobutyric acid residues and anionic lipid A phosphates in lipopolysaccharide (LPS). This disrupts outer membrane integrity through the "self-promoted uptake" pathway, leading to bacteriolysis [1] [10]. Its activity encompasses critical MDR pathogens:

  • Acinetobacter baumannii (MIC90: 1.0 μg/mL)
  • Pseudomonas aeruginosa (MIC90: ≤2 μg/mL)
  • Carbapenem-resistant Klebsiella pneumoniae (MIC50: 0.5–1.0 μg/mL) [3] [10]

The SARS-CoV-2 pandemic exacerbated resistance patterns due to heightened empirical antibiotic use. A Romanian longitudinal study (2011–2023) revealed A. baumannii and K. pneumoniae as primary drivers of colistin resistance during pandemic phases, with resistance-linked mortality increasing from 22.8% (pre-pandemic) to 39.1% (Omicron phase) [6]. This trend underscores how public health crises amplify resistance selection.

Resistance mechanisms involve three primary pathways:

  • Intrinsic: Native LPS modifications in species like Serratia marcescens and Proteus mirabilis [1]
  • Mutational: Chromosomal mutations in pmrAB and phoPQ regulatory systems that add phosphoethanolamine to lipid A, reducing colistin binding [1] [7]
  • Transferable: Plasmid-borne mcr genes (mcr-1 to mcr-10) encoding phosphoethanolamine transferases [7] [10]

The 2016 emergence of mcr-1 represented a paradigm shift by enabling inter-species resistance transfer across Enterobacteriaceae, with subsequent variants (mcr-2 to mcr-10) detected globally in humans, animals, and environmental samples [7]. This horizontal transfer capacity poses unparalleled challenges for resistance containment.

Table 3: Resistance Mechanisms and Clinical Impact in Key Pathogens

Resistance MechanismGenetic DeterminantsPrimary Pathogens AffectedClinical Impact
Lipid A modificationpmrAB, phoPQ mutationsA. baumannii, P. aeruginosaStepwise resistance development during therapy
Plasmid-mediatedmcr-1 to mcr-10E. coli, K. pneumoniaeRapid interspecies spread in clinical/community settings
LPS lossComplete LPS deletionA. baumanniiHigh-level resistance with therapeutic failure

The relentless progression of resistance necessitates innovative therapeutic approaches. Combination regimens pairing colistin with carbapenems, tigecycline, or rifampicin demonstrate in vitro synergy against MDR isolates, potentially delaying resistance emergence [3] [10]. However, the absence of novel Gram-negative antibiotics in late-stage development underscores that colistin will remain an indispensable therapeutic agent for the foreseeable future. Ongoing research focuses on optimizing dosing strategies and developing next-generation polymyxins with improved therapeutic indices [4] [10].

Properties

Product Name

Colistin III

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.